4,5,6-Trimethyl-pyrimidine-2-thiol
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Overview
Description
AMG 221 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, which is involved in various metabolic processes. AMG 221 has shown promise in reducing blood glucose and insulin levels, as well as body weight, in diet-induced obesity models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG 221 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One of the synthetic routes involves the use of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one as a starting material . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of AMG 221 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
AMG 221 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of AMG 221 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of AMG 221 depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
AMG 221 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigated for its effects on metabolic processes and hormone regulation.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
AMG 221 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing cortisol levels in the body. The reduction in cortisol levels leads to decreased blood glucose and insulin levels, as well as reduced body weight in obesity models . The molecular targets and pathways involved include the glucocorticoid receptor and various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
AMG 222: Another inhibitor of 11β-hydroxysteroid dehydrogenase type 1, but with different pharmacokinetic properties.
Uniqueness of AMG 221
AMG 221 is unique due to its high selectivity and potency as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1. It has shown superior efficacy in reducing blood glucose and insulin levels compared to other similar compounds. Additionally, its favorable pharmacokinetic profile makes it a promising candidate for further development in the treatment of metabolic disorders .
Properties
IUPAC Name |
4,5,6-trimethyl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-4-5(2)8-7(10)9-6(4)3/h1-3H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHYXTQPYHIWBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)N=C1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368681 |
Source
|
Record name | 4,5,6-Trimethyl-2-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17697-92-6 |
Source
|
Record name | 4,5,6-Trimethyl-2-pyrimidinethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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